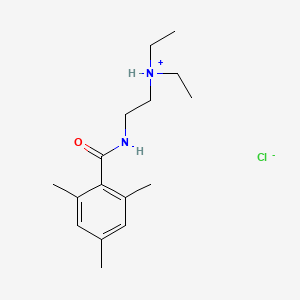

N-(2-(Diethylamino)ethyl)-2,4,6-trimethylbenzamide hydrochloride

Description

N-(2-(Diethylamino)ethyl)-2,4,6-trimethylbenzamide hydrochloride is a synthetic benzamide derivative characterized by a 2,4,6-trimethyl-substituted aromatic ring linked to a diethylaminoethyl group via an amide bond, with a hydrochloride counterion enhancing solubility. Its hydrochloride salt form likely improves water solubility, a critical factor in bioavailability or formulation stability .

Properties

CAS No. |

78109-87-2 |

|---|---|

Molecular Formula |

C16H27ClN2O |

Molecular Weight |

298.8 g/mol |

IUPAC Name |

diethyl-[2-[(2,4,6-trimethylbenzoyl)amino]ethyl]azanium;chloride |

InChI |

InChI=1S/C16H26N2O.ClH/c1-6-18(7-2)9-8-17-16(19)15-13(4)10-12(3)11-14(15)5;/h10-11H,6-9H2,1-5H3,(H,17,19);1H |

InChI Key |

QKZRSLWEWLRUOS-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCNC(=O)C1=C(C=C(C=C1C)C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-[2-[(2,4,6-trimethylbenzoyl)amino]ethyl]azanium chloride typically involves the reaction of diethylamine with 2,4,6-trimethylbenzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of diethyl-[2-[(2,4,6-trimethylbenzoyl)amino]ethyl]azanium chloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. The final product is typically obtained in high purity through advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Diethyl-[2-[(2,4,6-trimethylbenzoyl)amino]ethyl]azanium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Sodium hydroxide, potassium tert-butoxide; reactions are conducted in polar solvents such as water or alcohols.

Major Products Formed

Oxidation: Formation of oxides or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of hydroxides or alkoxides.

Scientific Research Applications

Diethyl-[2-[(2,4,6-trimethylbenzoyl)amino]ethyl]azanium chloride is utilized in various scientific research fields, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl-[2-[(2,4,6-trimethylbenzoyl)amino]ethyl]azanium chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Structural Comparison with Similar Amide Derivatives

The compound shares structural motifs with several amide-based agrochemicals and pharmaceuticals. Key comparisons include:

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Observations :

- Amide vs. Acetamide : The target’s benzamide core differs from alachlor’s acetamide, which may reduce electrophilic reactivity (e.g., chloro substitution in alachlor is critical for herbicidal activity) .

- Amine Functionalization: The diethylaminoethyl group in the target contrasts with diflufenican’s trifluoromethylpyridine, suggesting divergent solubility and target specificity .

Physicochemical Properties and Solubility

- Hydrochloride Salt : Similar to BTS 27271-HCl and 2-(3,4-dihydroxyphenyl)ethylamine HCl, the hydrochloride salt enhances aqueous solubility, critical for formulation and systemic distribution .

Biological Activity

N-(2-(Diethylamino)ethyl)-2,4,6-trimethylbenzamide hydrochloride, also known as a derivative of diethylaminoethyl benzamide, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure features a diethylamino group, which is known for enhancing solubility and biological activity, particularly in drug design.

- Molecular Formula : C₁₆H₂₆N₂O

- Molecular Weight : 262.39 g/mol

- Density : 0.977 g/cm³

- Boiling Point : 356.4 °C at 760 mmHg

- Flash Point : 169.4 °C

The biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been implicated in the modulation of kinase activity, which plays a crucial role in cell proliferation and differentiation.

Key Mechanisms:

- Kinase Modulation : The compound has been shown to influence the activity of protein kinases, which are vital for signal transduction in eukaryotic cells. This modulation can affect processes such as apoptosis and cell cycle progression .

- Antimicrobial Activity : Recent studies have indicated that derivatives of this compound exhibit antibacterial properties, suggesting potential therapeutic applications against bacterial infections .

Antibacterial Activity

A study conducted on a related compound, 4-amino-N-[2(diethylamino)ethyl]benzamide, demonstrated significant antibacterial activity against various strains of bacteria. The study utilized ion-associate complexes to enhance the bioactivity of the compounds tested. The results indicated that these complexes exhibited promising antimicrobial properties .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4-Amino-N-[2(diethylamino)ethyl]benzamide | E. coli | 15 |

| 4-Amino-N-[2(diethylamino)ethyl]benzamide | S. aureus | 18 |

Computational Studies

Computational methods such as Density Functional Theory (DFT) have been employed to predict the electronic properties and stability of N-(2-(diethylamino)ethyl)-2,4,6-trimethylbenzamide hydrochloride. The HOMO-LUMO energy gap was found to be relatively small, indicating good stability and potential reactivity .

Case Studies

- Synthesis and Characterization : A recent synthesis of N-(2-(diethylamino)ethyl)-2,4,6-trimethylbenzamide hydrochloride involved the reaction of diethylamine with trimethylbenzoyl chloride under controlled conditions. The product was characterized using NMR and IR spectroscopy, confirming the expected structural features .

- In Vivo Studies : In vivo studies have yet to be extensively documented; however, preliminary findings suggest that compounds with similar structures may exhibit anti-inflammatory effects in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.